1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride
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Overview
Description
1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is known for its unique structure, which includes a biphenyl group and an isopropylamino group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves the reaction of 1,1’-biphenyl-2-ol with 3-chloropropan-1-ol in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The biphenyl group allows for strong binding interactions with aromatic residues in proteins, while the isopropylamino group can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Isopropylamino)propan-2-ol: A simpler compound with similar functional groups but lacking the biphenyl moiety.
Propranolol: A beta-blocker with a similar isopropylamino group but different overall structure.
Uniqueness
1-([1,1’-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride is unique due to its biphenyl group, which provides additional stability and binding interactions compared to simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-phenylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h3-11,14,16,19-20H,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLWITUVBHHISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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